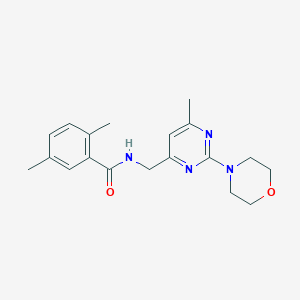

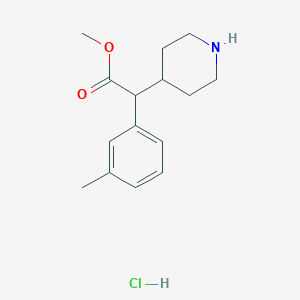

![molecular formula C15H12ClN3S2 B2640454 3-{[(4-Chlorophenyl)(phenyl)methyl]thio}-1,2,4-thiadiazol-5-amine CAS No. 632300-36-8](/img/structure/B2640454.png)

3-{[(4-Chlorophenyl)(phenyl)methyl]thio}-1,2,4-thiadiazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the esterification of an acid with methanol, followed by hydrazination, salt formation, and cyclization . The resulting intermediate can then be converted into a sulfonyl chloride, which undergoes a nucleophilic attack by amines to yield the final product .

Molecular Structure Analysis

The molecular structure of a compound is responsible for its pharmacological activities . In the case of 1,3,4-thiadiazole derivatives, the presence of the =N-C-S- moiety and the strong aromaticity of the ring are thought to contribute to their low toxicity and great in vivo stability .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- A significant body of research has been dedicated to the synthesis and characterization of thiadiazole derivatives. These compounds have been synthesized through various methods, including reactions involving thiadiazole precursors with different electrophilic reagents under solvent-free conditions or with the aid of catalysts like manganese(II) nitrate for cyclization processes. The structural elucidation of these compounds often involves comprehensive spectral and elemental analysis techniques (Sah et al., 2014), (Ismail et al., 2021), (Dani et al., 2013).

Biological Activities

- These compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, and insecticidal properties. For example, certain derivatives have shown moderate antimicrobial activity against pathogens like Escherichia coli and Salmonella typhi (Sah et al., 2014). Others have been evaluated for insecticidal activity against pests such as the cotton leafworm, showcasing potential as agrochemicals (Ismail et al., 2021).

Anticancer Potential

- The exploration of anticancer activities has also been a focus, with some thiadiazole derivatives being tested against cancer cell lines. The structural features of these compounds, such as the presence of thiadiazole and pyrazole moieties, have been linked to their potential anticancer effects (Gomha et al., 2014).

Corrosion Inhibition

- The application of thiadiazole derivatives in corrosion inhibition has been explored through quantum chemical and molecular dynamics simulation studies. These studies aim to predict the efficacy of these compounds in protecting metals like iron against corrosion, indicating their potential use in industrial applications (Kaya et al., 2016).

Electronic and Material Properties

- The electronic and material properties of thiadiazole derivatives have been investigated, including studies on their structural geometry and electronic transitions. These investigations contribute to understanding the potential of these compounds in applications such as nonlinear optical materials and electronic devices (Kerru et al., 2019).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(4-chlorophenyl)-phenylmethyl]sulfanyl-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3S2/c16-12-8-6-11(7-9-12)13(10-4-2-1-3-5-10)20-15-18-14(17)21-19-15/h1-9,13H,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYHHEKUUCURIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)SC3=NSC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(4-Chlorophenyl)(phenyl)methyl]thio}-1,2,4-thiadiazol-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

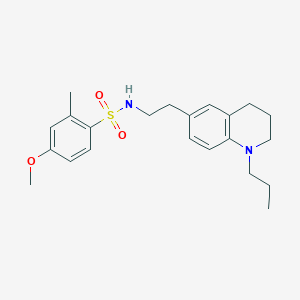

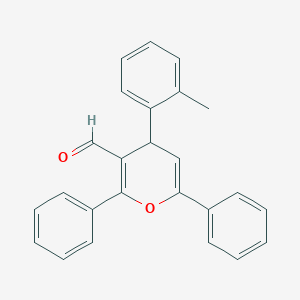

![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone](/img/structure/B2640372.png)

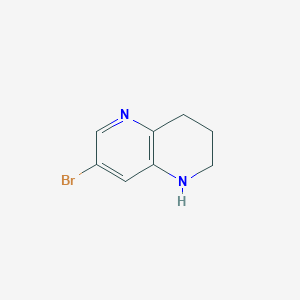

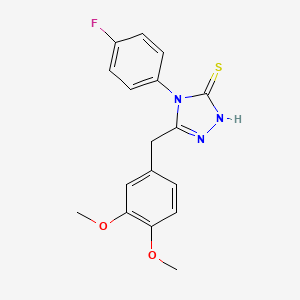

![N-[(3-methoxyphenyl)methyl]-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide](/img/structure/B2640375.png)

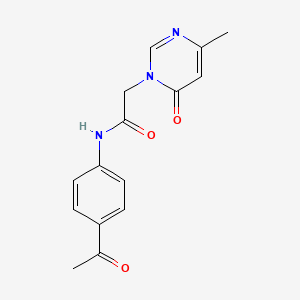

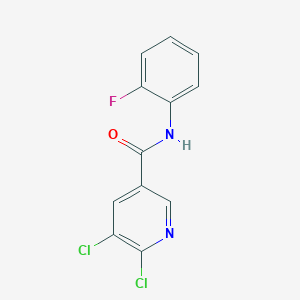

![tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate](/img/structure/B2640379.png)

![6-[1-(2-fluorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2640383.png)

![3-Methyl-1-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B2640389.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2640393.png)